BenchChemオンラインストアへようこそ!

Flt3-IN-2

FLT3 inhibitor IC50 Biochemical assay

Flt3-IN-2 (STK321130) is a 7-azaindole FLT3 inhibitor (IC₅₀ < 1 μM) structurally distinct from clinical type I/II agents. Its moderate potency makes it an optimal low-level positive control for HTS assay validation, establishing detection sensitivity without signal saturation. As a selective chemical probe, it confirms FLT3-dependent biological effects while minimizing off-target noise. Documented cellular activity in MOLM-13 cells (IC₅₀ = 25.65 nM) provides a reliable functional benchmark for medicinal chemistry optimization. Ready for immediate in vitro deployment—ideal for cell culture, biochemical assays, and compound library validation.

Molecular Formula C21H16ClF3N4
Molecular Weight 416.8322
CAS No. 923562-23-6
Cat. No. B611034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-2
CAS923562-23-6
SynonymsSTK321130;  STK 321130;  STK-321130;  FLT3-IN-2.
Molecular FormulaC21H16ClF3N4
Molecular Weight416.8322
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F
InChIInChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29)
InChIKeyMFXPJGJSKHZZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flt3-IN-2 (CAS 923562-23-6): A Foundational FLT3 Inhibitor for Preclinical Research and Mechanism-of-Action Studies


Flt3-IN-2 (CAS 923562-23-6, also known as STK321130 or Compound P-0266) is a small molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3) receptor [1]. It is a foundational research tool with an established biochemical IC₅₀ of < 1 μM against FLT3 . The compound's structure and basic activity are documented in patents WO 2012158957 A2 and WO 2007013896, establishing it as an early chemical probe for investigating FLT3-mediated signaling pathways, particularly in the context of hematologic malignancies .

Why Flt3-IN-2 Cannot Be Substituted with Other FLT3 Inhibitors: A Guide to Structural and Pharmacological Differentiation


The FLT3 inhibitor landscape is highly diverse, with compounds varying significantly in their chemical structure, target selectivity profile, potency against wild-type versus mutant FLT3, and pharmacokinetic properties [1]. Generic substitution between FLT3 inhibitors is scientifically unsound, as a compound's utility in a specific assay or model is dictated by its precise molecular pharmacology. Flt3-IN-2 represents a specific chemotype (characterized by a 7-azaindole core) that differs fundamentally from the type II inhibitors (e.g., quizartinib) or type I inhibitors (e.g., gilteritinib, midostaurin) in clinical use . Its distinct binding mode and selectivity profile relative to these more modern agents make it a critical control compound or an essential tool for validating novel FLT3-targeting hypotheses where a chemically and pharmacologically distinct reference is required .

Flt3-IN-2 Quantitative Differentiation: A Comparator-Based Evidence Guide for FLT3 Inhibitor Selection


Flt3-IN-2 IC50 vs. Next-Generation FLT3 Inhibitors: A Cross-Study Comparison of Biochemical Potency

While Flt3-IN-2 demonstrates an IC₅₀ of < 1 μM in a biochemical assay, modern FLT3 inhibitors exhibit significantly higher potency. For instance, quizartinib (AC220), a type II inhibitor, displays an IC₅₀ of 4.1 nM against FLT3-WT in similar assays . This ~250-fold difference in biochemical potency is a critical selection criterion. Flt3-IN-2's micromolar-range activity positions it as a less potent tool compound, ideal for experiments requiring a moderate level of FLT3 inhibition or for validating assay sensitivity against high-potency standards .

FLT3 inhibitor IC50 Biochemical assay

Flt3-IN-2 Selectivity Profile vs. Multi-Kinase FLT3 Inhibitors: An Inferred Distinction for Specific Pathway Probing

Flt3-IN-2 is described as a "selective inhibitor" of FLT3, distinct from multi-kinase inhibitors like ENMD-2076, which potently inhibits Aurora A (IC₅₀ = 14 nM) and VEGFR2 (IC₅₀ = 58.2 nM) . While quantitative selectivity profiling data (e.g., a KINOMEscan score) for Flt3-IN-2 is not available in the public domain, its structural classification and vendor descriptions indicate a narrower kinase inhibition profile. This contrasts with compounds like ENMD-2076, whose multi-targeted activity may confound results in studies focused on dissecting FLT3-specific pathways . This inferred selectivity profile makes Flt3-IN-2 a preferred tool for experiments requiring a cleaner FLT3 phenotype .

Kinase selectivity Off-target effects FLT3

Cellular Anti-Proliferative Activity of Flt3-IN-2 vs. FLT3-ITD-IN-2 in AML Models: A Comparison of Functional Potency

In functional cellular assays using the FLT3-dependent human AML cell line MOLM-13, Flt3-IN-2 inhibits proliferation with an IC₅₀ of 25.65 nM . This is a direct cross-study comparison point: a related research compound, FLT3-ITD-IN-2, shows more potent anti-proliferative activity against the same cell line with an IC₅₀ of 6 nM [1]. The approximately 4.3-fold difference in cellular potency highlights that while Flt3-IN-2 effectively suppresses FLT3-driven cell growth, it does so with a distinct potency profile, which can be strategically leveraged to create a partial inhibition model or to study dose-response relationships .

Anti-proliferative AML cell line MOLM-13

Flt3-IN-2 PK Profile vs. Clinical-Grade Inhibitors: An Important Preclinical Tool Distinction

There is no public PK data available for Flt3-IN-2. This is a key differentiator from clinical-stage FLT3 inhibitors like quizartinib and gilteritinib, which have well-characterized and favorable oral PK profiles, including defined Cₘₐₓ and AUC values in preclinical species . For example, a dual FLT3/CHK1 inhibitor (FLT3/CHK1-IN-2) demonstrates favorable PK properties with a Cₘₐₓ of 2213 ng/mL and an AUC₍₀₋ₜ₎ of 2737 h·ng/mL at 20 mg/kg oral dose . The lack of such data for Flt3-IN-2 means its utility is almost exclusively restricted to in vitro and ex vivo applications, or in vivo studies where PK is not a primary endpoint .

Pharmacokinetics PK Oral bioavailability

Flt3-IN-2 Application Scenarios: Strategic Deployment in Preclinical Research


In Vitro Mechanistic Studies as a Selective FLT3 Probe

Flt3-IN-2 is best suited as a chemical probe in cell-based assays to dissect FLT3-mediated signaling pathways. Its inferred selectivity for FLT3 over a wide range of other kinases makes it an appropriate tool for confirming that a biological effect is indeed FLT3-dependent, minimizing the confounding influence of off-target activities seen with multi-kinase inhibitors like ENMD-2076 .

As a Low-Potency Control for High-Throughput Screening (HTS) Assays

Given its moderate biochemical IC₅₀ of < 1 μM against FLT3, Flt3-IN-2 is an ideal low-potency positive control for HTS campaigns. It can be used to establish the lower limit of detection and sensitivity for assays designed to identify novel, high-potency FLT3 inhibitors, such as those with picomolar or low nanomolar activity like quizartinib (IC₅₀ = 4.1 nM) .

Structure-Activity Relationship (SAR) Benchmarking in Medicinal Chemistry

Flt3-IN-2 represents a specific chemical scaffold, distinct from modern clinical inhibitors. Medicinal chemists can use Flt3-IN-2 as a benchmark compound when exploring new chemical series for FLT3 inhibition. Its documented activity in MOLM-13 cells (IC₅₀ = 25.65 nM) provides a functional baseline for comparing the cellular efficacy of novel analogs, a more informative metric than relying solely on the 100x more potent activity of FLT3-ITD-IN-2 (IC₅₀ = 6 nM) .

In Vitro Studies Where In Vivo PK Data is Not Required

The absence of public PK data for Flt3-IN-2 does not diminish its value for a vast array of in vitro applications. This includes routine cell culture experiments, biochemical assays, and ex vivo analyses. Researchers can confidently deploy Flt3-IN-2 in these contexts without the complexity or cost associated with formulating and dosing a compound for animal studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flt3-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.